molecular formula C15H27N3O3 B8049842 Tert-butyl 2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate

Tert-butyl 2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate

Cat. No.: B8049842
M. Wt: 297.39 g/mol
InChI Key: PECOQPRHAIJMGI-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Properties

IUPAC Name

tert-butyl 2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-13(2,3)21-12(19)18-6-4-14(5-7-18)8-16-9-15(17-14)10-20-11-15/h16-17H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECOQPRHAIJMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3(N2)COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug design and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The spirocyclic structure of the compound allows it to fit into unique binding sites, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

Tert-butyl 2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate is unique due to its larger and more complex spirocyclic structure, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

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